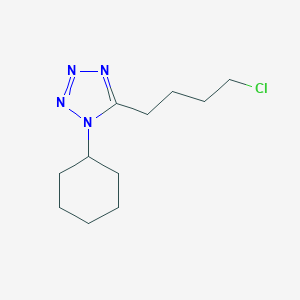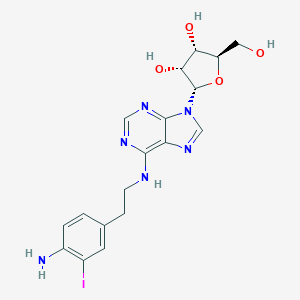![molecular formula C12H12N2 B020918 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline CAS No. 109682-72-6](/img/structure/B20918.png)
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline (MDHQ) is a bicyclic compound that has been synthesized and studied for its potential use in pharmacology and neuroscience research. MDHQ is structurally similar to other compounds that have been shown to have neuroprotective and neuroregenerative properties, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline is not fully understood, but it is believed to act on several different pathways in the brain. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to increase the expression of neurotrophic factors, which promote the growth and survival of neurons. It has also been shown to modulate the activity of glutamate receptors, which play a key role in synaptic plasticity and learning and memory.
Effets Biochimiques Et Physiologiques
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been shown to have a range of biochemical and physiological effects. It has been shown to increase the expression of proteins involved in neuronal survival and growth, as well as to enhance the formation of new synapses. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been shown to improve cognitive function in animal models, suggesting that it may have potential therapeutic applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has several advantages for use in lab experiments. It is readily available in high purity and yield, making it easy to obtain for research purposes. It also has a well-characterized synthesis method, which allows for reproducibility across experiments. However, there are also limitations to the use of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the specific experimental conditions.
Orientations Futures
There are several future directions for research on 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline. One potential direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Another direction is to further elucidate its mechanism of action, in order to better understand how it promotes neuronal survival and growth. Additionally, there may be potential applications for 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline in other areas of pharmacology and neuroscience research, such as drug addiction and depression.
Méthodes De Synthèse
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline can be synthesized through a series of chemical reactions, including the condensation of 4,5-diaminophthalimide with 2-methylcyclopentanone, followed by cyclization and reduction. The synthesis of 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been optimized for high yield and purity, making it readily available for research purposes.
Applications De Recherche Scientifique
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has been studied for its potential use in pharmacology and neuroscience research. It has been shown to have neuroprotective properties, as well as the ability to enhance neuroregeneration. 2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
109682-72-6 |
|---|---|
Nom du produit |
2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
Formule moléculaire |
C12H12N2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
2-methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline |
InChI |
InChI=1S/C12H12N2/c1-8-6-11-12(7-8)14-10-5-3-2-4-9(10)13-11/h2-5,8H,6-7H2,1H3 |
Clé InChI |
PWSDEQWIYBRPCU-UHFFFAOYSA-N |
SMILES |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
SMILES canonique |
CC1CC2=NC3=CC=CC=C3N=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,9S,13S,14S)-13-methyl-10-[(2R)-oxiran-2-yl]-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B20836.png)
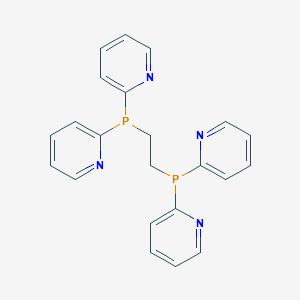
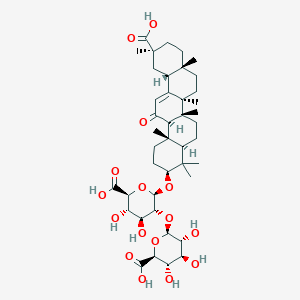
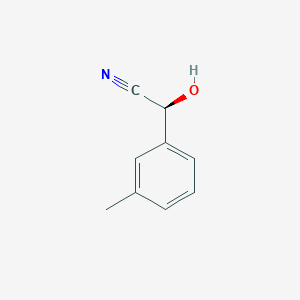
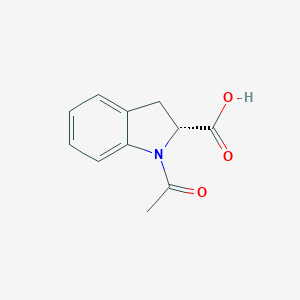
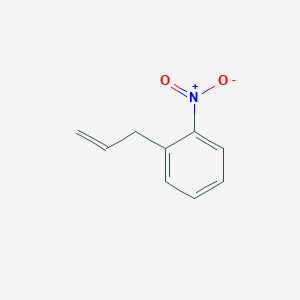
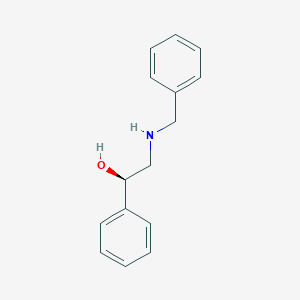
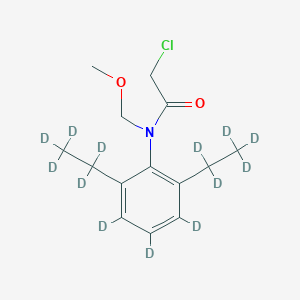
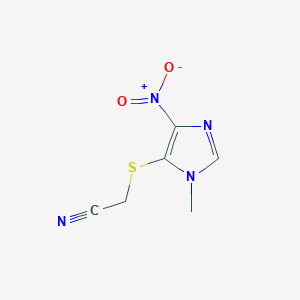
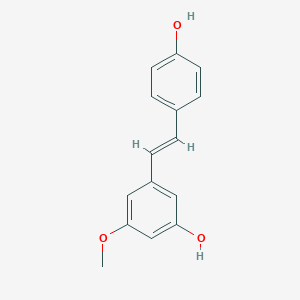
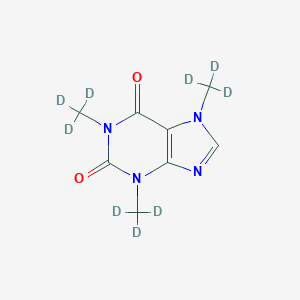
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)
